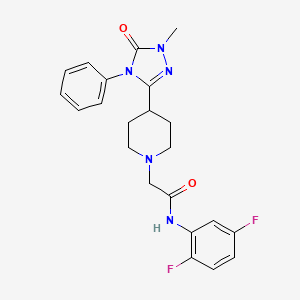
N-(2,5-difluorophenyl)-2-(4-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(2,5-difluorophenyl)-2-(4-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)acetamide is a useful research compound. Its molecular formula is C22H23F2N5O2 and its molecular weight is 427.456. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(2,5-difluorophenyl)-2-(4-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)acetamide is a complex organic compound that incorporates a triazole moiety known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound's molecular formula is C22H24F2N4O with a molecular weight of approximately 406.45 g/mol. The structure includes:
- A difluorophenyl group.
- A piperidine ring.
- A triazole derivative.
The presence of these functional groups contributes to its potential biological effects.
Antibacterial Activity
Research indicates that compounds containing the 1,2,4-triazole nucleus exhibit significant antibacterial properties. For instance:
- Mechanism : Triazoles can inhibit bacterial DNA synthesis by targeting topoisomerases and DNA gyrase .
- Efficacy : Compounds similar to this compound have shown minimum inhibitory concentrations (MICs) as low as 0.125 μg/mL against various Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli .
Antifungal Activity
The triazole group is also recognized for antifungal activities:
Anticancer Activity
Triazole derivatives have been explored for their anticancer properties:
- In vitro Studies : Certain triazole compounds have demonstrated effectiveness against various cancer cell lines, including colon (HCT116) and breast cancer (T47D) cells, with IC50 values ranging from 6.2 μM to 43.4 μM .
Anti-inflammatory Effects
Preliminary studies suggest that this compound may possess anti-inflammatory properties:
- Mechanism : It potentially inhibits cyclooxygenase enzymes (COX), reducing the production of pro-inflammatory mediators .
Structure–Activity Relationship (SAR)
The SAR studies indicate that modifications in the triazole and piperidine rings can significantly enhance biological activity. For example:
- Fluorination : The introduction of fluorine atoms can increase lipophilicity and improve binding affinity to biological targets.
- Piperidine Substituents : Varying the substituents on the piperidine nitrogen can alter pharmacokinetic properties and enhance selectivity towards specific targets.
Case Studies
Several studies have highlighted the potential of triazole-based compounds in drug development:
Eigenschaften
IUPAC Name |
N-(2,5-difluorophenyl)-2-[4-(1-methyl-5-oxo-4-phenyl-1,2,4-triazol-3-yl)piperidin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23F2N5O2/c1-27-22(31)29(17-5-3-2-4-6-17)21(26-27)15-9-11-28(12-10-15)14-20(30)25-19-13-16(23)7-8-18(19)24/h2-8,13,15H,9-12,14H2,1H3,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWPCHVPZEZZVFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)N(C(=N1)C2CCN(CC2)CC(=O)NC3=C(C=CC(=C3)F)F)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23F2N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














